6-Chloro-6-deoxy-alpha-d-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

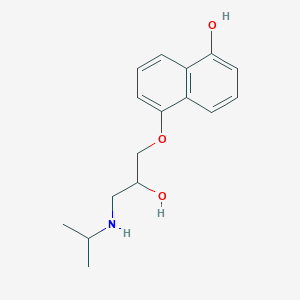

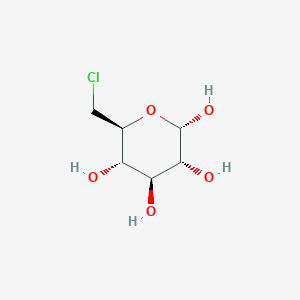

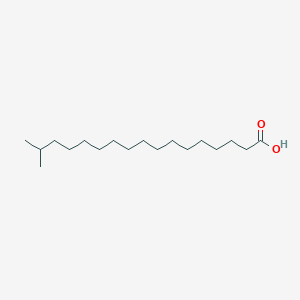

6-Chloro-6-deoxy-alpha-d-glucopyranose is a reactant used in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose . This compound may be used as an antidiabetic .Molecular Structure Analysis

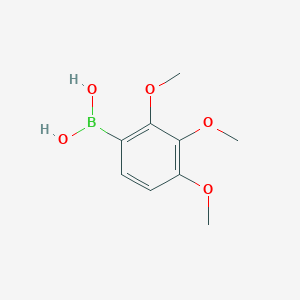

The molecular structure of 6-Chloro-6-deoxy-alpha-d-glucopyranose is represented by the molecular formula C6H11ClO5. The molecular weight of this compound is 198.6 .Chemical Reactions Analysis

6-Chloro-6-deoxy-alpha-d-glucopyranose is used as a reactant in the synthesis of 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-d-glucopyranose . This reaction is part of the process of creating potential antidiabetic compounds .Physical And Chemical Properties Analysis

6-Chloro-6-deoxy-alpha-d-glucopyranose is a solid substance that is white to pale beige in color . It has a melting point of 48-53°C . It is slightly soluble in methanol and water . The compound should be stored in a hygroscopic condition, in a freezer, under an inert atmosphere .Scientific Research Applications

Diabetes Treatment

6-Chloro-6-deoxy-alpha-d-glucopyranose has been found to be effective in the treatment of both Type 1 and Type 2 diabetes . It stimulates the insulin receptor, alleviating hyperglycemia and reducing the burden on the pancreas . This compound has been shown to induce rapid and long-lasting glucose uptake comparable to insulin in adipocytes . It also reduced high blood glucose levels to near normal and significantly decreased plasma insulin levels in high-fat diet-induced Type 2 diabetic mice .

Glucose Tolerance Improvement

In addition to its effects on blood glucose and insulin levels, 6-Chloro-6-deoxy-alpha-d-glucopyranose has been shown to improve glucose tolerance performance in high-fat diet-induced Type 2 diabetic mice .

Insulin Receptor Activation

6-Chloro-6-deoxy-alpha-d-glucopyranose has been found to activate insulin receptor signaling in cell models and insulin-responsive tissues of mice . Its induced Akt phosphorylation was completely blocked by insulin receptor and PI3K inhibitors, while the induced glucose uptake was blocked by the same compounds and a Glut4 inhibitor .

High Affinity for Insulin Receptor

Receptor binding studies have indicated that 6-Chloro-6-deoxy-alpha-d-glucopyranose binds to the insulin receptor with a higher affinity than α-PGG .

Selective Activation of Insulin Receptor

Unlike insulin, 6-Chloro-6-deoxy-alpha-d-glucopyranose selectively induces phosphorylation of the insulin receptor without activating IGF1R or its signaling . This selectivity could potentially reduce side effects associated with IGF1R activation, such as increased cancer cell proliferation .

Synthesis of Other Molecules

6-Chloro-6-deoxy-alpha-d-glucopyranose is used as a precursor in the synthesis of more complex molecules. For instance, it can be used to create 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6-Cl-6-dTG) through a series of chemical reactions.

properties

IUPAC Name |

(2S,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWDIHPSUCUMFU-DVKNGEFBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-6-deoxy-alpha-d-glucopyranose | |

CAS RN |

28528-86-1 |

Source

|

| Record name | 6-Chloro-6-deoxy-alpha-D-glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028528861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9ZDE5M64V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)